molecular formula C25H27NO6 B10921697 2-{4-[(3,4-diethoxybenzyl)oxy]phenyl}hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

2-{4-[(3,4-diethoxybenzyl)oxy]phenyl}hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

Cat. No.: B10921697
M. Wt: 437.5 g/mol
InChI Key: RTAQEHIFPNSBIV-UHFFFAOYSA-N
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Description

4-{4-[(3,4-DIETHOXYBENZYL)OXY]PHENYL}-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE is a complex organic compound known for its unique structural properties. This compound features a tricyclic core with an azatricyclo framework, which is further functionalized with a 3,4-diethoxybenzyl group. The presence of multiple functional groups makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(3,4-DIETHOXYBENZYL)OXY]PHENYL}-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE typically involves multi-step organic synthesis. The process begins with the preparation of the azatricyclo core, followed by the introduction of the 3,4-diethoxybenzyl group through etherification reactions. Common reagents used in these steps include strong bases like sodium hydride (NaH) and solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(3,4-DIETHOXYBENZYL)OXY]PHENYL}-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the benzyl ether group using reagents like sodium methoxide (NaOMe).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaOMe in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{4-[(3,4-DIETHOXYBENZYL)OXY]PHENYL}-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-{4-[(3,4-DIETHOXYBENZYL)OXY]PHENYL}-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(3,4-DIETHOXYBENZYL)OXY]PHENYL}-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE is unique due to its specific functional groups and structural configuration. The presence of the 3,4-diethoxybenzyl group imparts distinct chemical properties, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C25H27NO6

Molecular Weight

437.5 g/mol

IUPAC Name

2-[4-[(3,4-diethoxyphenyl)methoxy]phenyl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione

InChI

InChI=1S/C25H27NO6/c1-3-29-18-10-5-15(13-21(18)30-4-2)14-31-17-8-6-16(7-9-17)26-24(27)22-19-11-12-20(32-19)23(22)25(26)28/h5-10,13,19-20,22-23H,3-4,11-12,14H2,1-2H3

InChI Key

RTAQEHIFPNSBIV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)COC2=CC=C(C=C2)N3C(=O)C4C5CCC(C4C3=O)O5)OCC

Origin of Product

United States

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